molecular formula C14H15ClN2 B8470453 2-Chloro-4-cyclohexylquinazoline

2-Chloro-4-cyclohexylquinazoline

Cat. No.: B8470453
M. Wt: 246.73 g/mol
InChI Key: CDTQVDZNATTYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclohexylquinazoline is a quinazoline derivative characterized by a chlorine atom at the 2-position and a cyclohexyl substituent at the 4-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-chloro-4-cyclohexylquinazoline

InChI

InChI=1S/C14H15ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

CDTQVDZNATTYTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-Chloro-4-cyclohexylquinazoline and related compounds from the evidence:

Compound Substituents Core Structure Key Functional Features Biological Activity (Reported)
This compound Cl (C2), Cyclohexyl (C4) Quinazoline Lipophilic cyclohexyl group Not explicitly reported in evidence
2-Chloro-4-phenylquinazoline Cl (C2), Phenyl (C4) Quinazoline Aromatic phenyl group Anticancer, kinase inhibition
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline Cl (C4-phenyl), Phenyl (C4) Dihydroquinazoline Reduced ring (1,2-dihydro), hydrogen bonding Antitubercular, antiviral potential

Key Observations :

  • Substituent Effects : The cyclohexyl group in this compound introduces steric bulk and lipophilicity compared to the planar phenyl group in 2-Chloro-4-phenylquinazoline. This may influence binding to hydrophobic enzyme pockets or alter pharmacokinetic properties (e.g., solubility, membrane permeability) .
  • Ring Saturation: The dihydroquinazoline analog () exhibits a non-aromatic ring, enabling N–H⋯N hydrogen bonding, which is absent in fully aromatic quinazolines. This structural feature enhances intermolecular interactions and may stabilize protein-ligand complexes .

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